Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its significant applications in medicinal chemistry, particularly in the development of psychopharmacological drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. The starting material, 10,11-dihydro-5H-dibenzo[B,F]azepine, is first synthesized through the condensation, reduction, and cyclization of o-nitrotoluene . This intermediate is then reacted with ethyl 2-oxoacetate and tetrahydro-1(2H)-pyrazinecarboxylate under specific conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and norepinephrine by inhibiting their reuptake, thereby enhancing their availability in the synaptic cleft . This action is similar to that of tricyclic antidepressants, which are known to exert their effects through similar pathways.
Comparison with Similar Compounds
Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other dibenzazepine derivatives such as:
Imipramine: A tricyclic antidepressant used to treat major depressive disorder.
Desipramine: Another tricyclic antidepressant with a similar mechanism of action.
Trimipramine: Known for its sedative effects in addition to its antidepressant properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 4-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N3O3/c1-2-29-23(28)25-15-13-24(14-16-25)17-22(27)26-20-9-5-3-7-18(20)11-12-19-8-4-6-10-21(19)26/h3-10H,2,11-17H2,1H3 |
InChI Key |
BTKPHEORYOZYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.